molecular formula C8H16O B6588603 4-ethylhexanal CAS No. 536994-09-9

4-ethylhexanal

Cat. No. B6588603
CAS RN: 536994-09-9
M. Wt: 128.2
InChI Key:
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Description

4-ethylhexanal (4-EHA) is an organic compound that belongs to the class of aliphatic aldehydes. It is an important industrial chemical used in a variety of applications, including the production of detergents, paints and coatings, and cosmetics. It is also used in the synthesis of pharmaceuticals, food and beverage additives, and other chemicals. 4-ethylhexanal is a colorless liquid with a sweet, pungent odor.

Scientific Research Applications

4-ethylhexanal has been studied extensively for its potential applications in scientific research. It has been used in the synthesis of various compounds, including pharmaceuticals, food additives, and other chemicals. It has also been used as a reagent in the synthesis of biologically active compounds, such as peptides and proteins. In addition, it has been used as a solvent in the synthesis of polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-ethylhexanal is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes involved in metabolic processes. It has been shown to inhibit the enzyme lipoxygenase, which is involved in the formation of leukotrienes, which are inflammatory mediators. In addition, it has been shown to inhibit the enzyme cyclooxygenase, which is involved in the formation of prostaglandins, which are also inflammatory mediators.
Biochemical and Physiological Effects
4-ethylhexanal has been shown to have various biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme lipoxygenase, which is involved in the formation of leukotrienes. In addition, it has been shown to have an inhibitory effect on the enzyme cyclooxygenase, which is involved in the formation of prostaglandins. It has also been shown to have an inhibitory effect on the enzyme xanthine oxidase, which is involved in the formation of uric acid.

Advantages and Limitations for Lab Experiments

The use of 4-ethylhexanal in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easily obtainable. It is also a relatively stable compound and can be stored for long periods of time without significant degradation. It is also relatively non-toxic and has low volatility, making it safe to handle in the laboratory. However, it can be difficult to obtain in large quantities, and its effects on biological systems are not yet fully understood.

Future Directions

The potential applications of 4-ethylhexanal are numerous, and there are many possible future directions for research. One possible direction is to further elucidate its mechanism of action, as this will allow for a better understanding of its effects on biological systems. Additionally, further research could be conducted on its potential applications in the synthesis of pharmaceuticals, food additives, and other chemicals. Finally, further research could be conducted on its potential applications in the synthesis of polymers and nanomaterials.

Synthesis Methods

4-ethylhexanal can be synthesized by the reaction of ethylhexanoic acid with formaldehyde in the presence of a catalyst. The reaction is carried out at a temperature of 80-90°C, and the reaction time is usually 1-3 hours. The reaction product is a mixture of 4-ethylhexanal and other aldehydes, which can be separated by distillation.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-ethylhexanal can be achieved through a multi-step process starting from readily available starting materials.", "Starting Materials": [ "1-bromohexane", "sodium cyanide", "sodium hydroxide", "sodium borohydride", "acetic acid", "sulfuric acid", "potassium permanganate", "sodium bisulfite", "magnesium sulfate", "water" ], "Reaction": [ "Step 1: 1-bromohexane is reacted with sodium cyanide in the presence of sodium hydroxide to form 4-cyanohexane.", "Step 2: 4-cyanohexane is reduced with sodium borohydride in acetic acid to form 4-amino-hexane.", "Step 3: 4-amino-hexane is oxidized with sulfuric acid and potassium permanganate to form 4-aminohexanal.", "Step 4: 4-aminohexanal is reacted with sodium bisulfite to form 4-ethylhexanal.", "Step 5: The product is purified by extraction with magnesium sulfate and water." ] }

CAS RN

536994-09-9

Product Name

4-ethylhexanal

Molecular Formula

C8H16O

Molecular Weight

128.2

Purity

95

Origin of Product

United States

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